N-(6-甲磺酰基-苯并噻唑-2-基)-苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

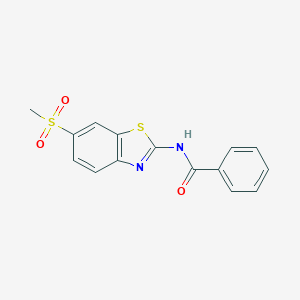

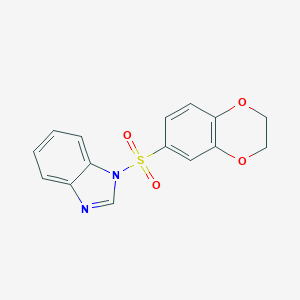

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has been studied for its potential therapeutic properties, particularly in relation to Alzheimer’s disease . It is part of a series of benzothiazole–piperazine hybrids that were designed and synthesized as multifunctional ligands against Alzheimer’s disease .

Synthesis Analysis

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves the use of key intermediates and substituted piperazines . These components are refluxed in acetonitrile with a catalytic amount of NaHCO3 and NaI for a period of 8–14 hours .Molecular Structure Analysis

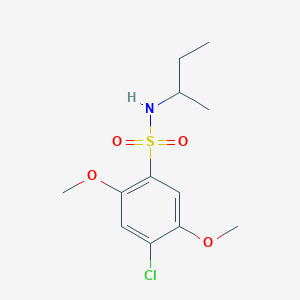

The molecular structure of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole compounds contain a fused benzene and thiazole moiety, which includes nitrogen and sulphur .Chemical Reactions Analysis

The chemical reactions involving N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are primarily related to its potential therapeutic properties . The compound has been found to inhibit acetylcholinesterase (AChE) and Aβ1-42 aggregation .科学研究应用

Alzheimer’s Disease Research

This compound has been studied for its potential as a multifunctional drug candidate for AD. A novel series of benzothiazole–piperazine hybrids, which include this compound, were designed and synthesized. They have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation, which are significant in the pathogenesis of AD .

作用机制

Target of Action

The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide interacts with AChE by binding to it and inhibiting its activity . This compound exhibits effective, uncompetitive, and selective inhibition against AChE . The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .

Biochemical Pathways

The inhibition of AChE by N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .

Result of Action

The action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide results in several molecular and cellular effects. It has shown strong inhibition of AChE and Aβ 1-42 aggregation . Furthermore, it has also shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities . These actions contribute to its neuroprotective and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .

未来方向

The future directions for research on N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are promising. The compound has shown significant potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . Therefore, it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future .

属性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDAVTCWWRLPFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326441 |

Source

|

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide | |

CAS RN |

307327-02-2 |

Source

|

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)

amine](/img/structure/B344832.png)

amine](/img/structure/B344833.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)